Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
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Overview
Description
“Ethyl 2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C12H16O4 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(3,4-dimethoxyphenyl)acetate” can be represented by the SMILES string CCOC(=O)CC1=CC(=C(C=C1)OC)OC
. This indicates that the compound contains an ester functional group, two methoxy groups, and a phenyl ring .
Scientific Research Applications
Bridged-ring Nitrogen Compounds Synthesis
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related in structure to Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, was used in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in neuropharmacology and the design of drugs targeting the dopamine system. The synthesis involves an improved procedure and provides a pathway for creating structurally complex and biologically significant nitrogen compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Crystal Structure and Biological Activity Analysis
The compound Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, closely related to the compound of interest, was synthesized and its structure established using IR, NMR, and single crystal X-ray diffraction techniques. This substance, crystallizing in the monoclinic system, exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Rani, 2017).
Synthesis of Novel Organic Compounds
Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a compound with a similar structural framework, was synthesized and used as a precursor for creating new thio-analogues of DABO and HEPT analogues. These compounds have expected biological activity against HBV, showcasing the versatility of this compound-related compounds in medicinal chemistry and antiviral drug development (Aal, 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-18(11-15)29-13(2)21(22(16)24)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMNJQPUMHULBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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